4-(1-Benzothiophen-2-yl)benzonitrile physical and chemical properties
4-(1-Benzothiophen-2-yl)benzonitrile physical and chemical properties
An In-depth Technical Guide to 4-(1-Benzothiophen-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Benzothiophen-2-yl)benzonitrile is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This molecule belongs to a class of compounds characterized by a benzothiophene core linked to a benzonitrile moiety. The benzothiophene scaffold is a key structural component in a variety of biologically active molecules and pharmaceuticals.[1] The nitrile group, on the other hand, is a versatile functional group that can participate in various chemical transformations and is known to be a bioisostere for other functional groups, contributing to the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3]
The unique electronic properties arising from the conjugation between the electron-rich benzothiophene ring system and the electron-withdrawing nitrile group make 4-(1-Benzothiophen-2-yl)benzonitrile a valuable building block in the synthesis of more complex molecules.[4] Its derivatives have been explored for their potential as anticancer agents and as modulators of various biological targets.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties of 4-(1-Benzothiophen-2-yl)benzonitrile, detailed synthetic protocols, and an exploration of its applications, serving as a vital resource for professionals in drug discovery and development.
Caption: 2D structure of 4-(1-Benzothiophen-2-yl)benzonitrile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of 4-(1-Benzothiophen-2-yl)benzonitrile are summarized in the table below. These characteristics are crucial for predicting its behavior in various solvents, its potential for crystallization, and its stability under different conditions.
| Property | Value | Source |
| Molecular Formula | C15H9NS | [7] |
| Molecular Weight | 235.31 g/mol | [7] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not explicitly available, but similar structures have melting points in the range of 87-91 °C. | |
| Boiling Point | Not explicitly available. | [8] |
| Solubility | Generally soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [4] |
| SMILES | N#Cc1ccc(cc1)c2sc3ccccc3c2 | [8] |
| InChI Key | Not explicitly available. |
Synthesis and Mechanistic Insights
The synthesis of 4-(1-Benzothiophen-2-yl)benzonitrile can be achieved through several synthetic routes, with palladium-catalyzed cross-coupling reactions being one of the most efficient and widely used methods. The Suzuki-Miyaura coupling reaction, in particular, offers a robust and versatile approach for the formation of the C-C bond between the benzothiophene and benzonitrile moieties.[9][10][11]
Conceptual Workflow: Suzuki-Miyaura Coupling
The core principle of this synthesis involves the reaction of a benzothiophene-2-boronic acid or its ester with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile) in the presence of a palladium catalyst and a base.[12][13] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or PdCl2(PPh3)2.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3), are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: A base, such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), is required to activate the boronic acid and facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically employed.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis.
Spectroscopic Characterization
The structural elucidation of 4-(1-Benzothiophen-2-yl)benzonitrile relies on standard spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy provides key insights into the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm).[14][15] The protons on the benzonitrile ring will appear as two doublets (an AA'BB' system), while the protons on the benzothiophene ring system will exhibit a more complex splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule. The nitrile carbon is expected to appear in the range of δ 115-120 ppm.[16] The quaternary carbons and the carbons of the aromatic rings will resonate in the region of δ 110-150 ppm.[17][18]
Experimental Protocols
Synthesis of 4-(1-Benzothiophen-2-yl)benzonitrile via Suzuki-Miyaura Coupling
-
Materials:
-
Benzothiophene-2-boronic acid
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzothiophene-2-boronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(1-Benzothiophen-2-yl)benzonitrile.
-
Applications and Future Directions
The structural motif of 4-(1-Benzothiophen-2-yl)benzonitrile is of significant interest in drug discovery. Benzothiophene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][5][19] The nitrile group can act as a hydrogen bond acceptor and can be metabolically stable, making it a favorable functionality in drug design.[2]
Future research may focus on the synthesis of a library of derivatives of 4-(1-Benzothiophen-2-yl)benzonitrile with substitutions on either the benzothiophene or the benzonitrile ring. These new chemical entities could then be screened for their biological activity against various targets, potentially leading to the discovery of novel therapeutic agents.
Safety Precautions
As with any chemical compound, proper safety precautions should be taken when handling 4-(1-Benzothiophen-2-yl)benzonitrile and its precursors. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
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